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molecular formula C14H19NO B8358225 1-(2-(tert-Butyl)indolin-1-yl)ethanone

1-(2-(tert-Butyl)indolin-1-yl)ethanone

Cat. No. B8358225
M. Wt: 217.31 g/mol
InChI Key: KRWLYQOQEOHNIW-UHFFFAOYSA-N
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Patent
US06387896B1

Procedure details

2-t-Butylindoline (20.3 g, 116 mmol) (can be made according to the procedures described in J. Chem Soc. Chem. Commum. 1974, 677-678) and 4-dimethylaminopyridine (10 mg) are dissolved in pyridine (100 ml). Acetic anhydride (11.5 ml, 122 mmol) is added and the solution stirred for 2 hours. The mixture is poured into water (1 L) and the solid filtered and dried in vacuo. The title compound is obtained as white crystals (22.2 g, 88%): mp 75° C.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
10 mg
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6]1)([CH3:4])([CH3:3])[CH3:2].[C:14](OC(=O)C)(=[O:16])[CH3:15].O>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[C:14]([N:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:13][CH:5]1[C:1]([CH3:4])([CH3:2])[CH3:3])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C)(C)(C)C1NC2=CC=CC=C2C1
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1C(CC2=CC=CC=C12)C(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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